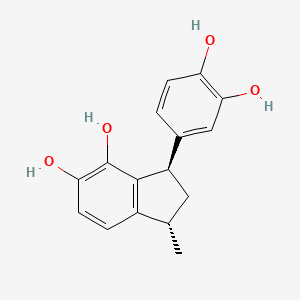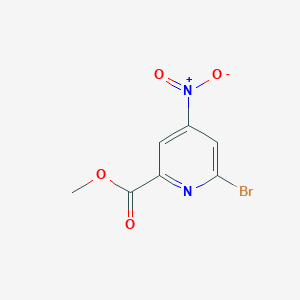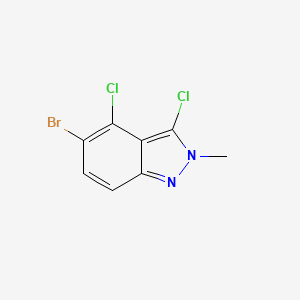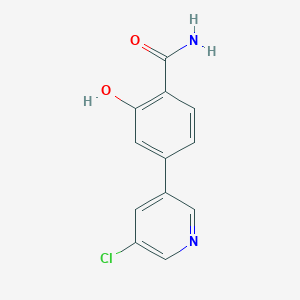
N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is a carbohydrate derivative that plays a significant role in various biological processes. It is a modified monosaccharide, specifically a sulphated derivative of N-acetyl-D-galactosamine. This compound is often used in biochemical and proteomics research due to its unique structural properties and biological significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt typically involves the selective sulphation of N-acetyl-D-galactosamine. The process includes the use of sulphating agents such as sulphur trioxide-pyridine complex or chlorosulphonic acid under controlled conditions to achieve the desired sulphation at the 4 and 6 positions of the galactosamine molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulphated uronic acids.
Reduction: Reduction reactions can convert the sulphated groups to hydroxyl groups.
Substitution: The sulphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various sulphated and non-sulphated derivatives of N-acetyl-D-galactosamine, which have different biological and chemical properties .
Scientific Research Applications
N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in studying cell signaling and molecular recognition processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of specialized biomaterials and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt involves its interaction with specific molecular targets such as enzymes and receptors. The sulphate groups enhance its binding affinity to these targets, modulating various biological pathways. For example, it can inhibit or activate certain enzymes involved in glycosaminoglycan metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-D-galactosamine-4-O-sulphate sodium salt
- N-Acetyl-D-galactosamine-6-sulphate sodium salt
- N-Acetyl-D-glucosamine-6-sulphate sodium salt
Uniqueness
N-Acetyl-D-galactosamine-4,6-di-O-sulphate sodium salt is unique due to its dual sulphation at both the 4 and 6 positions, which imparts distinct chemical and biological properties compared to its mono-sulphated counterparts. This dual sulphation enhances its interaction with a broader range of molecular targets, making it more versatile in various applications .
Properties
Molecular Formula |
C8H13NNa2O12S2 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfonatooxyhexan-3-yl] sulfate |
InChI |
InChI=1S/C8H15NO12S2.2Na/c1-4(11)9-5(2-10)7(13)8(21-23(17,18)19)6(12)3-20-22(14,15)16;;/h2,5-8,12-13H,3H2,1H3,(H,9,11)(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2/t5-,6+,7+,8-;;/m0../s1 |
InChI Key |
JZOIDJMSLWXJCC-XKXNFJICSA-L |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](COS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(COS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Imidazo[1,2-b][1,2,4]triazine-6-methanamine](/img/structure/B12844249.png)



![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)
